molecular formula C26H22N2O3S B295594 2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295594
M. Wt: 442.5 g/mol
InChI Key: ISMAEGQYXLLTKX-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a potent and selective inhibitor of protein kinase CK2, a key regulator of cellular processes such as cell growth, survival, and differentiation. This compound has attracted significant attention due to its potential applications in cancer therapy and other diseases.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its inhibition of protein kinase CK2. This enzyme is involved in the regulation of multiple signaling pathways that are critical for cell growth and survival. By inhibiting CK2, this compound can disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CK2. This compound has been shown to induce apoptosis (cell death) in cancer cells, and to enhance the efficacy of chemotherapy drugs. Furthermore, it has also been shown to have anti-inflammatory and anti-viral effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its high potency and selectivity for CK2, as well as its potential applications in cancer therapy and other diseases. However, the limitations of this compound include its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These include:
1. Further investigation of the molecular mechanisms underlying the anti-cancer effects of this compound, including its effects on specific signaling pathways.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential applications of this compound in other diseases such as Alzheimer's disease and viral infections.
4. Development of novel drug delivery systems for this compound to enhance its efficacy and reduce potential toxicity.
5. Investigation of the potential synergy between this compound and other chemotherapy drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves a series of chemical reactions. The starting material is 2-aminobenzimidazole, which is reacted with 2-bromo-3-(4-methylphenoxy)propyl bromide to obtain 2-{3-(4-methylphenoxy)propoxy}benzimidazole. This intermediate is then reacted with 2-formylbenzoic acid and thiosemicarbazide to obtain the final product.

Scientific Research Applications

2-{2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. Furthermore, this compound has also been investigated for its potential applications in other diseases such as Alzheimer's disease, inflammation, and viral infections.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-[[2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H22N2O3S/c1-18-11-13-20(14-12-18)30-15-6-16-31-23-10-5-2-7-19(23)17-24-25(29)28-22-9-4-3-8-21(22)27-26(28)32-24/h2-5,7-14,17H,6,15-16H2,1H3/b24-17-

InChI Key

ISMAEGQYXLLTKX-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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